![molecular formula C13H22N2O4 B1485192 7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid CAS No. 2098019-31-7](/img/structure/B1485192.png)
7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid
Übersicht
Beschreibung
“7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid” is a chemical compound. It has a molecular weight of 271.31 . The compound is typically stored at room temperature . It appears as a pale-yellow to yellow-brown sticky oil to semi-solid .
Molecular Structure Analysis
The IUPAC name for this compound is “7-(tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid”. The InChI code is "1S/C13H21NO5/c1-12(2,3)19-11(17)14-6-9(10(15)16)13(7-14)4-5-18-8-13/h9H,4-8H2,1-3H3,(H,15,16)" .Physical And Chemical Properties Analysis
This compound has a molecular weight of 271.31 . It is a pale-yellow to yellow-brown sticky oil to semi-solid . It is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry
The study by Graus et al. explores the synthesis of cyclohexane-5-spirohydantoin derivatives, discussing their molecular and crystal structures. Although not the exact compound , these derivatives, which include various diazaspiro[4.5]decane structures, help in understanding the role of substituents in supramolecular arrangements. This research highlights how modifications to the cyclohexane ring affect the crystal packing and supramolecular interactions, a principle that could extend to the study of "7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid" in designing new materials or understanding its behavior in solid-state forms (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).
Organic Synthesis
In the realm of organic synthesis, Stepakov et al. describe the selective reduction of similar compounds, illustrating the nuanced chemical reactivity that such structures possess. This work could inform synthetic strategies involving "7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid," particularly in modifications at specific sites of the molecule for the development of new pharmaceuticals or materials (Stepakov, Galkin, Larina, Molchanov, & Kostikov, 2009).
Catalysis and Chemical Transformations
The work by Lawson et al. on α-bromo spiroketals delves into the stereochemistry and elimination reactions of similar spirocyclic compounds. Their findings on bromination and subsequent reactions provide valuable insights into the manipulation of spirocyclic scaffolds, which could be applicable to functionalizing or deriving new entities from "7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid" for specific chemical or biological activities (Lawson, Kitching, Kennard, & Byriel, 1993).
Linkers in Solid-Phase Synthesis
Leisvuori et al. discuss the use of 1,6-Dioxaspiro[4.4]nonane-2,7-dione as an orthogonal linker for solid-phase synthesis of oligonucleotides, showcasing the utility of spirocyclic compounds in facilitating the synthesis of complex biomolecules. This suggests potential applications for "7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid" in developing novel linkers or protecting groups that can be used in the synthesis of peptides, nucleotides, or other biologically relevant molecules (Leisvuori, Poijärvi-Virta, Virta, & Lönnberg, 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[4.4]nonane-9-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)19-11(18)15-5-4-13(8-15)7-14-6-9(13)10(16)17/h9,14H,4-8H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXHDAIDPDJKGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CNCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.